molecular formula C17H18FNO4S B2686473 3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 1396847-67-8

3-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2686473
CAS No.: 1396847-67-8
M. Wt: 351.39
InChI Key: BPURIDYYAGZKLS-UHFFFAOYSA-N
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Description

3-Fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, which is further connected to a hydroxylated indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide, followed by hydroxylation to introduce the hydroxyl group at the 1-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of new functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxybenzenesulfonamide: Similar structure but lacks the indene moiety.

  • N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide: Similar structure but lacks the fluorine and methoxy groups.

Uniqueness: The presence of both the fluorine atom and the methoxy group in this compound provides unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-23-16-7-6-13(10-15(16)18)24(21,22)19-11-17(20)9-8-12-4-2-3-5-14(12)17/h2-7,10,19-20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPURIDYYAGZKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCC3=CC=CC=C32)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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